molecular formula C18H9ClN4OS B14191014 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-52-1

2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B14191014
CAS No.: 918880-52-1
M. Wt: 364.8 g/mol
InChI Key: QCMRXGVBUSCBFQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chlorophenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.

    Synthesis of Thiazolopyrimidine: The thiazolopyrimidine core can be synthesized through cyclization reactions involving appropriate thioamide and pyrimidine precursors.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazolopyrimidine core under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)benzonitrile: Lacks the thiazolopyrimidine moiety.

    5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Lacks the chlorophenoxy group.

    2-(2-Bromophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of the chlorophenoxy, thiazolopyrimidine, and benzonitrile groups in 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

918880-52-1

Molecular Formula

C18H9ClN4OS

Molecular Weight

364.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H9ClN4OS/c19-13-3-1-2-4-16(13)24-15-6-5-11(7-12(15)8-20)17-23-14-9-21-10-22-18(14)25-17/h1-7,9-10H

InChI Key

QCMRXGVBUSCBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N)Cl

Origin of Product

United States

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